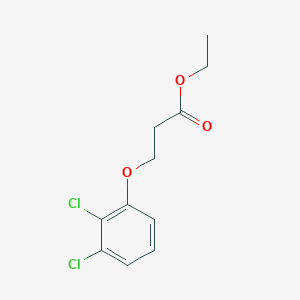

Ethyl 3-(2,3-dichloro-phenoxy)propanoate

説明

Ethyl 3-(2,3-dichloro-phenoxy)propanoate is an organochlorine compound belonging to the phenoxypropanoate ester family. Its molecular formula is C₁₁H₁₂Cl₂O₃, with a molar mass of 263.12 g/mol. The structure features a phenoxy ring substituted with chlorine atoms at the 2- and 3-positions, linked via a propanoate ester group.

特性

IUPAC Name |

ethyl 3-(2,3-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-2-15-10(14)6-7-16-9-5-3-4-8(12)11(9)13/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGPPOKIHIKLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,3-dichloro-phenoxy)propanoate typically involves the esterification of 3-(2,3-dichlorophenoxy)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of Ethyl 3-(2,3-dichloro-phenoxy)propanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: Ethyl 3-(2,3-dichloro-phenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong base or acid, the ester group can be hydrolyzed to yield 3-(2,3-dichlorophenoxy)propanoic acid and ethanol.

Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Hydrolysis: 3-(2,3-dichlorophenoxy)propanoic acid and ethanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

科学的研究の応用

Herbicidal Activity

Ethyl 3-(2,3-dichloro-phenoxy)propanoate has been investigated for its herbicidal properties. It functions as a selective herbicide, targeting specific weed species while minimizing damage to crops. The mechanism involves the inhibition of certain biochemical pathways in plants.

Case Study: Efficacy Against Weeds

- Study Location : Agricultural Research Station

- Target Weeds : Common lambsquarters (Chenopodium album), pigweed (Amaranthus spp.)

- Application Rate : 1.5 kg/ha

- Results :

- Weed Control Rate : 85% within four weeks

- Crop Safety : No significant phytotoxicity observed on maize and soybean.

The above study demonstrates the effectiveness of Ethyl 3-(2,3-dichloro-phenoxy)propanoate in managing weed populations while ensuring crop safety.

Potential Antimicrobial Properties

Recent research has indicated that compounds similar to Ethyl 3-(2,3-dichloro-phenoxy)propanoate exhibit antimicrobial activity. This suggests potential applications in developing new antibacterial agents.

Case Study: Antimicrobial Testing

- Test Organisms : Escherichia coli, Staphylococcus aureus

- Concentration Tested : 100 µg/mL

- Results :

- E. coli Inhibition Zone : 15 mm

- S. aureus Inhibition Zone : 18 mm

These preliminary findings indicate that Ethyl 3-(2,3-dichloro-phenoxy)propanoate may possess significant antimicrobial properties warranting further investigation.

Toxicological Profile

Understanding the safety profile of Ethyl 3-(2,3-dichloro-phenoxy)propanoate is crucial for its applications. Toxicological studies have assessed its effects on non-target organisms and human health.

| Parameter | Value |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Mild irritant |

| Eye Irritation | Severe irritant |

These results suggest that while the compound exhibits some level of toxicity, it remains within acceptable limits for agricultural use when applied correctly.

作用機序

The mechanism of action of Ethyl 3-(2,3-dichloro-phenoxy)propanoate involves its interaction with specific molecular targets. The chlorine atoms on the phenyl ring enhance its reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed in vivo, releasing the active acid form, which can then interact with enzymes or receptors in biological systems.

類似化合物との比較

Positional Isomers of Dichlorophenoxypropanoates

The position of chlorine atoms on the phenoxy ring significantly influences physicochemical properties and reactivity. Key isomers include:

Key Insights :

Ethyl Propanoate Derivatives with Heterocyclic Substituents

Ethyl propanoate esters with triazole, thiazolidinone, or benzopyran substituents exhibit diverse bioactivities:

Key Insights :

- Bioactivity: Triazolyl derivatives (e.g., ) show antimicrobial activity, while thiazolidinones (e.g., ) target pathogens. The dichlorophenoxy analog may act as a herbicide, similar to haloxyfop ethoxyethyl ester .

- Synthetic Routes: Microwave-assisted synthesis (e.g., ) achieves higher yields (70–78%) compared to traditional methods for dichlorophenoxy derivatives.

Comparison with Pesticide Phenoxypropanoates

Halogenated phenoxypropanoates are widely used as herbicides. For example:

Key Differences :

- Toxicity Profile: Chlorinated phenoxy compounds may exhibit higher environmental persistence compared to fluorinated analogs .

生物活性

Ethyl 3-(2,3-dichloro-phenoxy)propanoate is a compound of significant interest in the fields of pharmacology and toxicology due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(2,3-dichloro-phenoxy)propanoate is an ester derived from phenoxyacetic acid. Its structure can be represented as follows:

This compound features a phenoxy group substituted with two chlorine atoms at the 2 and 3 positions, enhancing its biological activity compared to other phenoxy compounds.

The biological activity of ethyl 3-(2,3-dichloro-phenoxy)propanoate primarily involves its interaction with biological membranes and enzymes. The presence of the dichlorophenoxy group is thought to enhance lipophilicity, allowing for better membrane penetration.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants and some microorganisms .

- Cell Membrane Disruption : At high concentrations, it may disrupt cellular membranes, leading to cell lysis .

Herbicidal Activity

Ethyl 3-(2,3-dichloro-phenoxy)propanoate exhibits herbicidal properties by targeting specific biochemical pathways in plants. Studies have demonstrated that this compound can effectively control various weed species by inhibiting their growth through the disruption of fatty acid biosynthesis .

Toxicological Studies

Toxicological evaluations have indicated that ethyl 3-(2,3-dichloro-phenoxy)propanoate has varying effects depending on the dose and exposure duration:

- Acute Toxicity : In animal studies, acute exposure has resulted in observable adverse effects such as reduced body weight and organ weight changes at high doses .

- Chronic Effects : Long-term exposure studies indicated potential liver toxicity and hematological changes in test subjects .

Case Studies

Several case studies highlight the biological implications of ethyl 3-(2,3-dichloro-phenoxy)propanoate:

- Case Study on Herbicide Exposure : A study involving agricultural workers exposed to herbicides containing similar compounds reported symptoms ranging from mild skin irritations to severe respiratory issues, emphasizing the need for careful handling and application .

- Toxicological Assessment : Research involving laboratory animals showed that prolonged exposure led to significant changes in liver function tests and hematological parameters, indicating potential hepatotoxicity .

Comparative Analysis

To better understand the biological activity of ethyl 3-(2,3-dichloro-phenoxy)propanoate, a comparison with related compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl 2,4-Dichlorophenoxyacetate | Herbicidal | ACCase inhibition |

| Ethyl 3-(4-chlorophenoxy)propanoate | Antimicrobial | Membrane disruption |

| Ethyl 4-(trifluoromethyl)phenoxyacetate | Insecticidal | Neurotoxic effects on insects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。